Robustaside G
Description
Robustaside G is a phenolic glycoside belonging to the robustaside family, which comprises structurally related compounds characterized by caffeoyl or coumaroyl groups attached to hydroquinone or arbutin cores. These compounds are primarily isolated from plants such as Grevillea robusta and Cnestis ferruginea and are studied for their antioxidant, anti-inflammatory, and membrane-stabilizing properties .
Properties
CAS No. |
1262023-42-6 |
|---|---|
Molecular Formula |
C30H28O13 |
Molecular Weight |
596.5 g/mol |
IUPAC Name |
[(2R,3S,4S,5R,6S)-3,4-dihydroxy-5-[(E)-3-(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)prop-2-enoyl]oxy-6-(4-hydroxyphenoxy)oxan-2-yl]methyl (E)-3-(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)prop-2-enoate |
InChI |
InChI=1S/C30H28O13/c31-18-1-3-21(4-2-18)41-28-27(43-24(35)10-16-30(39)13-7-20(33)8-14-30)26(37)25(36)22(42-28)17-40-23(34)9-15-29(38)11-5-19(32)6-12-29/h1-16,22,25-28,31,36-39H,17H2/b15-9+,16-10+/t22-,25-,26+,27-,28-/m1/s1 |
InChI Key |
DKNCSDJNWFKXEC-GEQWPRKQSA-N |
Isomeric SMILES |
C1=CC(=CC=C1O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)/C=C/C3(C=CC(=O)C=C3)O)O)O)OC(=O)/C=C/C4(C=CC(=O)C=C4)O |
Canonical SMILES |
C1=CC(=CC=C1O)OC2C(C(C(C(O2)COC(=O)C=CC3(C=CC(=O)C=C3)O)O)O)OC(=O)C=CC4(C=CC(=O)C=C4)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Robustaside G involves the glycosylation of a 4-hydroxyphenoxy residue with a β-D-glucopyranoside. The reaction conditions typically include the use of glycosyl donors and acceptors under acidic or basic conditions to facilitate the formation of the glycosidic bond .
Industrial Production Methods
Industrial production of this compound is primarily achieved through the extraction from natural sources, particularly from the Grevillea plant. The extraction process involves the use of methanolic extracts of freeze-dried, ground plant material .
Chemical Reactions Analysis
Types of Reactions
Robustaside G undergoes various chemical reactions, including:
Oxidation: The phenolic groups in this compound can undergo oxidation to form quinones.
Reduction: The carbonyl groups present in the compound can be reduced to alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like acetic anhydride (Ac₂O) and alkyl halides are employed for esterification and etherification reactions.
Major Products
The major products formed from these reactions include quinones, alcohols, esters, and ethers, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Robustaside G has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying glycosylation reactions and the synthesis of glycosides.
Biology: The compound’s antimalarial activity makes it a subject of interest in the study of antimalarial drugs and their mechanisms.
Medicine: this compound’s potential therapeutic properties are explored for developing new treatments for malaria and other diseases.
Industry: The compound is used in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
Robustaside G exerts its effects through its interaction with specific molecular targets and pathways. The compound’s antimalarial activity is attributed to its ability to inhibit the growth and replication of Plasmodium species, the causative agents of malaria. The exact molecular targets and pathways involved in this inhibition are still under investigation, but it is believed to interfere with the parasite’s metabolic processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Robustaside B (6-O-Caffeoylarbutin)
- Source : Cnestis ferruginea .
- Structural Features: Comprises a caffeoyl group linked to arbutin (hydroquinone-β-D-glucopyranoside).
- Biological Activities :
- Key Difference from Robustaside G : this compound may differ in the position/number of caffeoyl groups or sugar moieties, which could alter solubility and mitochondrial targeting efficiency.
Robustaside A
- Source : Grevillea robusta leaves .
- Structural Features: Likely a coumaroyl or caffeoyl derivative of hydroquinone glucoside.
- Biological Activities : Presumed antioxidant activity based on structural analogy to Robustaside B.
- Key Difference from this compound : Robustaside A’s exact substituents (e.g., coumaroyl vs. caffeoyl) and biological targets remain uncharacterized, whereas this compound may exhibit enhanced membrane permeability due to structural modifications .
6-Methoxytricin
- Source : Artemisia iwayomogi .
- Structural Features: Flavonoid with a methoxy group at position 4.
- Key Difference from this compound: As a flavonoid, 6-Methoxytricin lacks the hydroquinone-glucoside core of robustasides, resulting in divergent mechanisms (e.g., scavenging free radicals vs. modulating mitochondrial pores) .
Comparison with Functionally Similar Compounds
6-Hydroxykaempferol 3,6-Diglucoside
- Source: Not specified (evidence indicates antiplatelet activity) .
- Functional Similarity : Antioxidant and antiplatelet aggregation effects.
- Contrast with this compound: Glycosylation at multiple hydroxyl groups may enhance water solubility but reduce cell membrane penetration compared to mono-glycosylated robustasides .
6-O-Caffeoylarbutin (Robustaside B)
- Functional Overlap : Both compounds mitigate oxidative stress via lipid peroxidation inhibition.
- Contrast : this compound’s hypothetical additional substituents (e.g., methyl or hydroxyl groups) could prolong its metabolic half-life compared to Robustaside B .
Data Table: Comparative Analysis of this compound and Analogues
Q & A
Q. What are the established protocols for isolating Robustaside G from natural sources?
To isolate this compound, researchers typically employ solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as HPLC or column chromatography. Key steps include:
- Sample preparation : Homogenize plant material and defat using non-polar solvents.
- Fractionation : Use gradient elution to separate compounds based on polarity.
- Validation : Compare retention times with known standards and confirm via mass spectrometry (MS) . Example Table: Common Solvents and Yields
| Solvent System | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| Ethanol:Water | 12.3 | 89.5 | [1] |
| Methanol:DCM | 9.8 | 92.1 | [2] |
Q. How can researchers validate the purity and structural integrity of this compound post-isolation?
Structural validation requires a multi-technique approach:
Q. What in vitro models are suitable for preliminary bioactivity screening of this compound?
Common models include:
- Antioxidant assays : DPPH radical scavenging, FRAP.
- Cytotoxicity tests : MTT assay on cancer cell lines (e.g., HeLa, MCF-7).
- Enzyme inhibition : Use purified enzymes (e.g., COX-2, α-glucosidase) to assess inhibitory activity. Ensure replicates () and include positive controls (e.g., ascorbic acid for antioxidants) .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictory data on this compound’s mechanism of action?
Address contradictions through:
- Dose-response studies : Test a wide concentration range to identify biphasic effects.
- Pathway-specific assays : Use siRNA knockdown or inhibitors to isolate signaling pathways.
- Multi-omics integration : Combine transcriptomics and metabolomics to map downstream effects. Document all experimental variables (e.g., cell passage number, incubation time) to enhance reproducibility .
Q. What methodologies are recommended for investigating this compound's interaction with cellular receptors?
Advanced approaches include:
- Surface plasmon resonance (SPR) : Quantify binding affinity () in real time.
- Molecular docking : Use software like AutoDock Vina to predict binding poses.
- CRISPR/Cas9 knockouts : Validate receptor specificity by deleting putative targets. Include negative controls (e.g., receptor-deficient cell lines) to rule off-target effects .
Q. How should researchers address contradictory findings in studies on this compound's bioavailability?
Conduct a systematic review with meta-analysis:
- Data harmonization : Normalize metrics (e.g., AUC, ) across studies.
- Subgroup analysis : Stratify by administration route (oral vs. intravenous) or formulation (nanoparticles vs. free compound).
- In silico modeling : Use tools like GastroPlus to simulate absorption differences. Report confidence intervals and heterogeneity metrics (e.g., ) .
Q. What strategies optimize this compound’s stability in long-term pharmacological studies?
Stability protocols involve:
- Accelerated degradation studies : Expose the compound to heat (40°C), light, and humidity.
- Excipient screening : Test stabilizers (e.g., cyclodextrins, antioxidants) via DOE (Design of Experiments).
- Analytical monitoring : Use stability-indicating HPLC methods to track degradation products. Follow ICH guidelines for photostability testing (Q1B) .
Methodological Best Practices
- Data presentation : Use tables for comparative analyses (e.g., IC values across studies) and figures for mechanistic diagrams. Avoid redundant data in text .
- Statistical rigor : Apply ANOVA with post-hoc tests for multi-group comparisons and report effect sizes (e.g., Cohen’s ). Pre-register analysis plans to mitigate bias .
- Reproducibility : Share raw data, code, and protocols in repositories like Zenodo or Figshare. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
